molecular formula C15H21N5O6 B8657082 N2-Isobutyryl-2'-O-methylguanosine

N2-Isobutyryl-2'-O-methylguanosine

Cat. No.: B8657082
M. Wt: 367.36 g/mol
InChI Key: RPULCYXEYODQOG-UHFFFAOYSA-N
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Description

N2-Isobutyryl-2’-O-methylguanosine: is a modified nucleoside analog. It is a purine nucleoside analog with broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyryl-2’-O-methylguanosine involves the modification of guanosineThe reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for methylation .

Industrial Production Methods: Industrial production of N2-Isobutyryl-2’-O-methylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The compound is typically produced as a solid, which is then dissolved in appropriate solvents for further use .

Chemical Reactions Analysis

Types of Reactions: N2-Isobutyryl-2’-O-methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N2-Isobutyryl-2’-O-methylguanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used to study DNA synthesis and repair mechanisms, as well as to investigate the effects of nucleoside analogs on cellular processes.

    Medicine: N2-Isobutyryl-2’-O-methylguanosine is explored for its potential in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

    Industry: It is used in the production of pharmaceuticals and as a research tool in drug development

Mechanism of Action

The mechanism of action of N2-Isobutyryl-2’-O-methylguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, which in turn induces apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, disrupting the normal cellular processes and leading to cell death .

Comparison with Similar Compounds

Uniqueness: N2-Isobutyryl-2’-O-methylguanosine is unique due to the presence of both the isobutyryl group at the N2 position and the methyl group at the 2’-O position. These modifications enhance its stability and biological activity, making it a potent antitumor agent .

Biological Activity

N2-Isobutyryl-2'-O-methylguanosine (N2-IBU-2'-OME-G) is a modified nucleoside with significant biological activity, particularly in the fields of molecular biology and pharmacology. Its chemical formula is C15H21N5O6, with a molecular weight of 367.36 g/mol. This compound exhibits various biochemical properties that make it a candidate for research in cancer therapies and as a tool in genetic studies.

Target Interactions

This compound functions primarily as a purine nucleoside analog. It interacts with key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase, leading to inhibition of DNA replication and repair processes.

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. This results in reduced cell proliferation and increased cell death, highlighting its potential as an anticancer agent.

Biochemical Pathways

N2-IBU-2'-OME-G is involved in several critical biochemical pathways, particularly those related to nucleoside metabolism. It is metabolized by enzymes like nucleoside phosphorylase and adenosine deaminase, which convert it into active metabolites that exert biological effects .

Cellular Effects

This compound has demonstrated significant effects on various cell types:

  • Cancer Cells : Induces apoptosis and inhibits growth.
  • Normal Cells : Exhibits lower toxicity at therapeutic doses, suggesting a selective action against malignant cells.

Dosage and Temporal Effects

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Effective in inhibiting tumor growth with minimal toxicity.
  • High Doses : May lead to increased cytotoxicity, necessitating careful dosage management in therapeutic applications.

Chemotactic Activity

In chemotactic assays, this compound has shown an affinity for tissues, indicating potential roles in targeted delivery systems for therapeutic agents .

Research Applications

This compound has diverse applications across various scientific fields:

  • Chemistry : Used as a building block for synthesizing oligonucleotides and other nucleic acid derivatives.
  • Biology : Acts as an activator for DNA synthesis and is pivotal in studies involving RNA interference.
  • Medicine : Exhibits antiviral and anticancer properties, making it a promising candidate for drug development.
  • Industry : Employed in producing high-purity nucleosides for pharmaceutical applications.

In Vitro Studies

In laboratory settings, this compound has been tested for its ability to inhibit protein biosynthesis. One study reported IC50 values indicating effective inhibition of translation processes when used alongside mRNA constructs .

Animal Models

Dosage effects have been examined in animal models where this compound was administered to assess its anticancer efficacy. Results indicated significant tumor reduction without severe adverse effects at optimal dosing levels .

Properties

Molecular Formula

C15H21N5O6

Molecular Weight

367.36 g/mol

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)

InChI Key

RPULCYXEYODQOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.